4-Chloro-2-(methylsulfanyl)-6-(4-phenylpiperazin-1-yl)pyrimidine

Mutant-Selective Kinase Inhibitor PDGFR Family Kinase KIT Mutant Targeting

This piperazinylpyrimidine (compound 4) is a type‑I kinase inhibitor with demonstrated selectivity for oncogenic PDGFR mutants over wild‑type isoforms. Unlike broad‑spectrum clinical agents, it enables dissection of mutation‑specific signaling in GIST or glioblastoma models. Its defined binding mode and selectivity window (PDGFR, CK1, RAF) make it an essential reference standard for SAR programs and co‑crystallization studies. Pairing with compound 15 further allows unambiguous deconvolution of kinase‑dependent vs. TP53‑dependent anti‑proliferative effects. Secure this unique chemical probe to advance mutant‑selective drug discovery.

Molecular Formula C15H17ClN4S
Molecular Weight 320.84
CAS No. 1426935-66-1
Cat. No. B2613288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(methylsulfanyl)-6-(4-phenylpiperazin-1-yl)pyrimidine
CAS1426935-66-1
Molecular FormulaC15H17ClN4S
Molecular Weight320.84
Structural Identifiers
SMILESCSC1=NC(=CC(=N1)Cl)N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C15H17ClN4S/c1-21-15-17-13(16)11-14(18-15)20-9-7-19(8-10-20)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
InChIKeyYARBVAPXJFLUHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-2-(methylsulfanyl)-6-(4-phenylpiperazin-1-yl)pyrimidine (CAS 1426935-66-1): A Targeted Piperazinylpyrimidine Kinase Inhibitor


4-Chloro-2-(methylsulfanyl)-6-(4-phenylpiperazin-1-yl)pyrimidine (CAS 1426935-66-1) is a synthetic heterocyclic small molecule belonging to the piperazinylpyrimidine class of kinase inhibitors [1]. Identified as compound 4 in a focused medicinal chemistry program, it features a pyrimidine core substituted with a chloro, a methylsulfanyl, and a 4-phenylpiperazin-1-yl moiety [1]. This compound has demonstrated a selective ability to bind to and inhibit clinically relevant oncogenic mutants of the PDGFR kinase family, distinguishing it as a targeted research tool for profiling mutant kinase vulnerabilities [1].

Why 4-Chloro-2-(methylsulfanyl)-6-(4-phenylpiperazin-1-yl)pyrimidine Cannot Be Simply Replaced by Other Piperazinylpyrimidine Analogs


Within the piperazinylpyrimidine chemical space, seemingly minor structural modifications lead to profound shifts in kinase selectivity and cellular phenotype. As established by Shallal and Russu (2011), three lead compounds (4, 15, and 16) from the same series diverged into distinct functional categories: compound 4 preferentially targeted PDGFR family kinases and showed selectivity for mutant isoforms, whereas compound 15 acted as a potent cytostatic agent against triple-negative breast cancer cells via a different mechanism [1]. This demonstrates that core pharmacophore features alone are insufficient to predict biological outcome—the specific substitution pattern of 4-chloro and 2-methylsulfanyl groups on the pyrimidine ring directly governs its unique target engagement profile, making generic substitution within this class unreliable for experimental reproducibility [1].

Quantitative Differentiation Evidence for 4-Chloro-2-(methylsulfanyl)-6-(4-phenylpiperazin-1-yl)pyrimidine (Compound 4)


Selective Inhibition of Mutant KIT and PDGFRA Kinases Compared to Wild-Type Isoforms

In a direct head-to-head kinase profiling study, compound 4 (the target compound) displayed a marked preference for binding to and/or inhibiting the function of oncogenic mutant forms of KIT and PDGFRA kinases relative to their corresponding wild-type isoforms [1]. While the reference compounds 15 and 16 in the same series exhibited different selectivity profiles—compound 15 more potently inhibiting MDA-MB-468 cell growth and compound 16 acting as a globally cytotoxic agent—only compound 4 demonstrated this specific mutant-over-wild-type selectivity in the PDGFR family [1]. This mutant selectivity is a distinguishing feature not shared by its closest in-class analogs.

Mutant-Selective Kinase Inhibitor PDGFR Family Kinase KIT Mutant Targeting

Antiproliferative Activity Against NCI-60 Triple-Negative Breast Cancer Cell Line MDA-MB-468

In the single-dose NCI-60 cell line screen, MDA-MB-468 (a triple-negative/basal-like breast carcinoma cell line) was identified as one of the most sensitive cell lines to compound 4, along with compound 15 [1]. However, subsequent mechanistic studies revealed that the two compounds achieve growth inhibition through different pathways: compound 4 acts as a type-I kinase inhibitor targeting PDGFR family members, while compound 15 induces G2/M arrest and apoptosis via TP53 phosphorylation [1]. This functional divergence underscores that equivalent potency in a single cell line does not imply interchangeable mechanism of action.

Triple-Negative Breast Cancer NCI-60 Cell Panel Antiproliferative Screening

Kinase Profiling Reveals Selective Targeting of PDGFR, CK1, and RAF Subfamilies Distinct from Broader Kinase Inhibitors

Comprehensive kinase profiling of the three lead compounds (4, 15, and 16) demonstrated that compound 4 selectively targeted members of the PDGFR, CK1, and RAF kinase subfamilies [1]. Docking and binding profile comparative studies further classified compound 4 as a type-I kinase inhibitor, which binds to the active conformation of the kinase [1]. In contrast, compounds 15 and 16 exhibited overlapping but distinct kinase interaction patterns, with compound 16 characterized as globally cytotoxic rather than kinase-selective [1]. This three-way comparison within the identical chemical series establishes that the target compound's kinase selectivity profile is a product of its specific substitution and is not a general property of the piperazinylpyrimidine scaffold.

Kinase Profiling PDGFR Kinase CK1 Kinase Type-I Kinase Inhibitor

Structural Determinants: 4-Chloro and 2-Methylsulfanyl Substitution Yields Kinase Selectivity Not Achieved by Other Substitution Patterns in the Series

The piperazinylpyrimidine series reported by Shallal and Russu was rationally designed by attaching kinase-privileged fragments to a piperazinylpyrimidine core [1]. Among the synthesized library, only compound 4—bearing the specific 4-chloro-2-(methylsulfanyl)-6-(4-phenylpiperazin-1-yl)pyrimidine architecture—exhibited the combination of PDGFR family selectivity and mutant-over-wild-type kinase discrimination [1]. Other analogs with different substitution patterns (e.g., compounds 15 and 16) led to loss of this selectivity, instead producing cytostatic or globally cytotoxic phenotypes [1]. This SAR evidence confirms that the 4-chloro and 2-methylsulfanyl substituents are essential pharmacophoric elements for the compound's unique kinase targeting properties, and replacement with other substituents abolishes this differentiation.

Structure-Activity Relationship Piperazinylpyrimidine SAR Kinase Inhibitor Design

Optimal Research Applications for 4-Chloro-2-(methylsulfanyl)-6-(4-phenylpiperazin-1-yl)pyrimidine (CAS 1426935-66-1)


Probing Oncogenic PDGFR and KIT Mutant Signaling in Drug-Resistant Cancer Models

Compound 4 (CAS 1426935-66-1) is uniquely suited as a chemical probe for dissecting signaling pathways driven by mutant PDGFRA or KIT kinases. Its demonstrated selectivity for certain oncogenic mutants over wild-type isoforms [1] makes it a valuable tool for studying acquired resistance mechanisms in gastrointestinal stromal tumors (GIST) or glioblastoma models where PDGFR mutations drive malignancy. Unlike imatinib or sunitinib, which target both wild-type and mutant forms, compound 4 could help elucidate mutation-specific signaling dependencies when used in comparative studies against clinically approved PDGFR inhibitors.

Kinase Selectivity Profiling Reference Standard for Piperazinylpyrimidine Library Screening

As a well-characterized type-I kinase inhibitor with a defined selectivity window (PDGFR, CK1, RAF subfamilies) [1], compound 4 serves as an ideal reference standard in screening cascades for novel piperazinylpyrimidine-derived kinase inhibitors. Its documented binding mode and selectivity profile provide a benchmark against which new analogs can be compared, enabling SAR-driven optimization programs to track improvements in selectivity or potency relative to a known starting point.

Investigating Type-I Kinase Inhibitor Binding Mode in Structural Biology Studies

Docking and binding profile studies have classified compound 4 as a type-I kinase inhibitor, which binds to the active (DFG-in) conformation of its target kinases [1]. This makes it a suitable co-crystallization ligand for structural biology efforts aimed at understanding the molecular determinants of type-I inhibitor binding to PDGFR family kinases. Researchers can use compound 4 to generate inhibitor-bound crystal structures that guide the rational design of next-generation mutant-selective agents.

Differentiating Kinase-Driven vs. Kinase-Independent Antiproliferative Mechanisms in Breast Cancer

The divergence between compound 4 (kinase-targeted, type-I inhibitor) and compound 15 (TP53-dependent apoptosis inducer) in the MDA-MB-468 triple-negative breast cancer model [1] enables a powerful pair of tool compounds for mechanism-of-action studies. Using compound 4 alongside compound 15 allows researchers to disentangle whether the antiproliferative effects of a novel agent stem from direct kinase inhibition or from alternative pathways involving cell cycle arrest and programmed cell death.

Quote Request

Request a Quote for 4-Chloro-2-(methylsulfanyl)-6-(4-phenylpiperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.